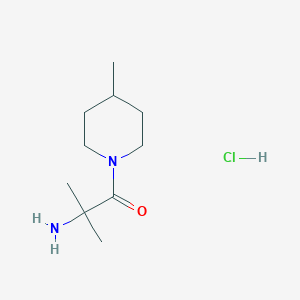
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as 4-Methylaminorex (or 4-MAR), is a synthetic compound with a structure that suggests potential psychoactive and pharmacological properties. It is a member of the aminorex family, which has been studied for its stimulant effects and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, toxicity, and relevant case studies.
- Molecular Formula : C10H21ClN2O
- Molecular Weight : 220.74 g/mol
- CAS Number : 1220036-76-9
- Structure : The compound features a piperidine ring, which is significant for its interaction with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its action as a central nervous system stimulant. It is believed to increase the release of norepinephrine and dopamine, similar to other stimulants like amphetamines. This mechanism can lead to increased alertness, energy, and euphoria.
Stimulant Activity
Research indicates that compounds similar to 4-MAR exhibit significant stimulant effects. In animal models, administration has been associated with increased locomotor activity and reduced fatigue .
Neurotoxicity
While some studies suggest low acute toxicity at certain dosages, chronic exposure may lead to neurotoxic effects. For example, in rodent studies, doses exceeding 2000 mg/kg did not show immediate toxicity but long-term effects on behavior and neurochemistry were noted .
| Study | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| Study 1 | 500 | Increased locomotion |
| Study 2 | 1000 | Euphoria-like behavior |
| Study 3 | 2000 | No acute toxicity |
Case Study 1: Human Consumption
A reported case involved a young adult who consumed an unknown quantity of 4-MAR. The individual exhibited symptoms consistent with stimulant use including tachycardia, hypertension, and agitation. Medical intervention was required, highlighting the compound's potential for abuse and adverse effects in humans .
Case Study 2: Animal Model Research
In a controlled study involving rodents, researchers administered varying doses of 4-MAR. Results indicated that lower doses (up to 100 mg/kg) resulted in increased physical activity without significant adverse effects. However, higher doses led to severe behavioral changes and neurochemical alterations .
Toxicological Profile
The toxicological assessment of this compound indicates that while acute toxicity appears low at high doses (2000 mg/kg), the potential for chronic toxicity remains a concern due to its stimulant properties and possible neurotoxic effects over prolonged use .
Properties
IUPAC Name |
2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-4-6-12(7-5-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBIGBMXWWRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















